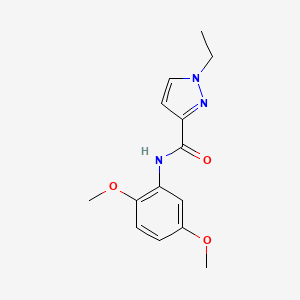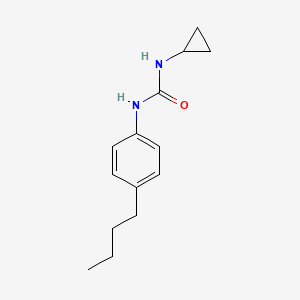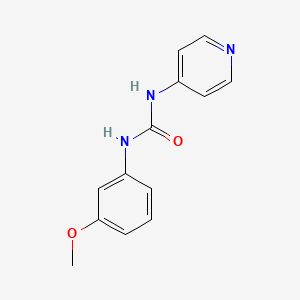
N-(2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Dimebon, is a synthetic compound that belongs to the class of antihistamines. It was initially developed as a medication for the treatment of allergies, but recent studies have shown that it possesses neuroprotective properties that make it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of Dimebon is not fully understood. However, it is believed to work by inhibiting the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Dimebon has also been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis (cell death) in animal models of neurodegenerative diseases. Dimebon has also been shown to improve synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation of using Dimebon is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on Dimebon. One area of interest is the development of more potent analogs of Dimebon that can be used at lower doses. Another area of interest is the use of Dimebon in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of Dimebon and its potential use in other neurological disorders.
Métodos De Síntesis
Dimebon is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylideneacetoacetate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with a carboxylic acid derivative to form Dimebon.
Aplicaciones Científicas De Investigación
Dimebon has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to improve cognitive function and memory in animal models of these diseases. Dimebon has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-12-9-10(19-2)5-6-13(12)20-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVNTXKIRZCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,8aR*)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5417400.png)
![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)

![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5417454.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
![2-(4-methylpentyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5417475.png)

![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)